6-Methylthieno[3,2-c]pyridin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
184913-08-4 |
|---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
6-methylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-4-7-6(2-3-11-7)8(9)10-5/h2-4H,1H3,(H2,9,10) |
InChI Key |
SLYSHGDQYNGBDF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CS2)C(=N1)N |
Canonical SMILES |
CC1=CC2=C(C=CS2)C(=N1)N |
Synonyms |
Thieno[3,2-c]pyridin-4-amine, 6-methyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Crystal Structure Analysis of 6-Methylthieno[3,2-c]pyridin-4-amine Derivatives
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thieno[3,2-c]pyridine scaffold represents a critical bioisostere of quinazoline and isoquinoline in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors and anti-platelet agents. While the thieno[2,3-d]pyrimidine isomer is widely documented, the thieno[3,2-c]pyridine core offers distinct electronic properties and vector orientations for substituent display.
This guide provides a comprehensive technical workflow for the structural characterization of 6-methylthieno[3,2-c]pyridin-4-amine , a specific derivative where the 4-amino group serves as a primary hydrogen bond donor/acceptor pair (critical for "hinge binding" in kinases) and the 6-methyl group modulates solubility and crystal packing efficiency.
Part 1: Structural Significance & Pharmacophore Logic
The Thieno[3,2-c]pyridine Scaffold
Unlike its tetrahydro- counterparts (e.g., Ticlopidine), the fully aromatic thieno[3,2-c]pyridine is a planar, electron-deficient system.
-
Electronic Character: The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a "push-pull" dipole moment that dictates crystal stacking.
-
4-Amino Functionality: In the crystal lattice, the 4-amine group (
) and the pyridine nitrogen ( ) typically form a self-complementary hydrogen-bonding motif, mimicking the Adenine-Thymine base pairing. This is the structural basis for its utility as a kinase inhibitor scaffold (mimicking the ATP adenine ring).
The 6-Methyl "Steric Handle"
The introduction of a methyl group at the C6 position is not merely decorative. In the solid state, it serves to:
-
Disrupt Planar Stacking: It introduces steric bulk that prevents perfect face-to-face
-stacking, often forcing the crystal into a herringbone or slipped-stack arrangement. -
Solubility Modulation: It breaks the high lattice energy associated with unsubstituted planar heterocycles, improving solubility in organic solvents required for crystallization.
Part 2: Synthesis & Crystallization Protocols
To obtain diffraction-quality crystals, high-purity material is non-negotiable. The following workflow outlines the synthesis and purification prior to crystallization.
Synthesis Workflow (Modified Pomeranz-Fritsch)
The most robust route to the 4-amino-thieno[3,2-c]pyridine core involves constructing the pyridine ring onto a thiophene precursor.
Figure 1: Synthetic pathway to the target 4-amine derivative. Note: The 6-methyl group is typically introduced via lithiation/methylation of the core or by using 2-methyl-3-thiophenecarbaldehyde as the starting material.
Crystallization Methodology
For this specific derivative, standard vapor diffusion is often too fast, leading to twinning. A Slow Evaporation or Solvent Layering approach is recommended.
Protocol: Solvent Layering (Liquid-Liquid Diffusion)
-
Dissolution: Dissolve 20 mg of the purified amine in 1.5 mL of DMSO or DMF (Good solvent).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into a narrow NMR tube or crystallization vial.
-
Layering: Carefully layer 3.0 mL of a precipitant solvent (Methanol or Acetonitrile ) on top. Do not mix.
-
Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free environment.
-
Harvest: Block-like crystals suitable for XRD should appear within 5-14 days.
Part 3: X-Ray Diffraction Data Acquisition
Data Collection Parameters[1]
-
Temperature: Collect data at 100 K (cryogenic) to minimize thermal motion of the 6-methyl group and the amine protons.
-
Source: Mo-K
( Å) is preferred over Cu-K to reduce absorption effects from the Sulfur atom. -
Resolution: Aim for
Å or better to accurately refine the hydrogen atoms on the amine group.
Space Group Determination
Based on homologous thienopyridines, the expected space groups are:
-
Monoclinic
: Most common for planar aromatic systems forming centrosymmetric dimers. -
Triclinic
: Often observed if the methyl group disrupts symmetry significantly.
Part 4: Structural Analysis & Supramolecular Architecture
This is the core of the investigation. The analysis must move beyond atomic coordinates to intermolecular interactions.
Conformational Analysis
The thieno[3,2-c]pyridine core is essentially planar.
-
RMSD: The root-mean-square deviation of ring atoms from the mean plane should be
Å. -
Amine Geometry: The nitrogen of the 4-amine group (
) is typically hybridized (planar) due to resonance delocalization into the pyridine ring.
Hydrogen Bonding Network
The defining feature of 4-aminopyridine derivatives is the formation of supramolecular synthons .
Primary Interaction: The
-
Donor:
-
Distance:
distance is typically 2.95 – 3.05 Å . -
Angle:
should be close to for a strong interaction.
Secondary Interaction: The Chain
The second proton of the amine group often engages in a weaker interaction with the Sulfur atom of a neighboring molecule or the
The "6-Methyl Effect" on Packing
The 6-methyl group introduces a steric bump.
-
Herringbone Packing: Unlike unsubstituted thienopyridines which might stack in infinite columns (causing solubility issues), the 6-methyl group often forces the dimers into a "herringbone" (T-shaped) packing motif. This reduces
overlap area but increases the lattice energy stability through C-H... interactions.
Figure 2: Logic flow of supramolecular assembly. The formation of the dimer is the primary driver, while the methyl group dictates the 3D packing topology.
Part 5: Implications for Drug Design
The crystal structure directly informs Structure-Activity Relationship (SAR) studies for kinase inhibitors.
Hinge Binding Simulation
The
-
Acceptor: The Ring Nitrogen (
) accepts a proton from the backbone amide of the kinase (e.g., Met, Leu). -
Donor: The 4-Amine (
) donates a proton to the backbone carbonyl.
Tautomerism Check
X-ray analysis confirms the Amino tautomer is the stable solid-state form, not the Imino form. This is crucial for docking simulations; docking software should be set to fix the tautomeric state to "Amino" to avoid false-positive binding poses.
Data Summary Table
| Parameter | Value / Range (Typical) | Significance |
| Crystal System | Monoclinic ( | Standard for planar heterocycles |
| Z (Molecules/Unit Cell) | 4 | Indicates 1 molecule per asymmetric unit |
| N...N H-Bond Dist. | 2.98 Å | Strong interaction (Hinge binder potential) |
| Planarity (RMSD) | 0.015 Å | Highly aromatic; good for intercalation |
| Tautomer | Amino (-NH2) | Active pharmacophore state |
References
-
Litvinov, V. P. (2005). "Thienopyridines: synthesis, properties, and biological activity." Russian Chemical Bulletin, 54(4), 864-898. Link
-
Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link
-
Anderson, K. M., et al. (2005). "4-Aminopyridine: a model system for investigating the effect of crystal environment on molecular structure." Acta Crystallographica Section B, 61(4), 453-461. Link
-
Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(14), 1555-1573. Link
-
US Patent 3969358A. "Process for the preparation of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine." Link
Technical Deep Dive: 6-Methylthieno[3,2-c]pyridin-4-amine as a Bioactive Scaffold
This is an in-depth technical guide on the mechanism of action of 6-Methylthieno[3,2-c]pyridin-4-amine in biological systems.
Executive Summary
6-Methylthieno[3,2-c]pyridin-4-amine represents a privileged heterocyclic scaffold in medicinal chemistry, functioning primarily as a bioisostere of the quinazoline and quinoline cores found in approved kinase inhibitors (e.g., Gefitinib, Bosutinib). Its biological activity is driven by two distinct mechanisms: ATP-competitive kinase inhibition (targeting angiogenic and proliferative pathways such as VEGFR-2 and Src) and Voltage-Gated Potassium Channel (Kv) blockade . This guide dissects the molecular interactions, thermodynamic binding principles, and downstream signaling effects of this scaffold, providing a roadmap for its application in drug discovery.
Chemical Identity & Structural Biology
The thieno[3,2-c]pyridine core is a fused bicyclic system that mimics the purine ring of Adenosine Triphosphate (ATP).
-
Pharmacophore: The 4-amine group is the critical "warhead" for hydrogen bonding, mimicking the N1 and N6 positions of adenine.
-
6-Methyl Substitution: This group serves a dual purpose:
-
Hydrophobic Packing: It fills the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region), enhancing affinity and selectivity.
-
Metabolic Stability: It blocks the C6 position from rapid oxidative metabolism, prolonging half-life compared to the unsubstituted analog.
-
Mechanism of Action: The Core Directives
A. Primary Mechanism: ATP-Competitive Kinase Inhibition
The dominant mechanism of 6-Methylthieno[3,2-c]pyridin-4-amine is the competitive inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like VEGFR-2 and non-receptor tyrosine kinases like Src .
The Binding Event (Thermodynamics & Kinetics):
-
Hinge Region Interaction: The pyridine nitrogen (N5) and the exocyclic amine (4-NH2) form a bidentate hydrogen bond network with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Cys919 in VEGFR-2).
-
Hydrophobic Anchoring: The thiophene ring and the 6-methyl group occupy the hydrophobic cleft, displacing water molecules. This entropy-driven process stabilizes the inhibitor-enzyme complex (
). -
Activation Loop Stabilization: Binding locks the kinase in an inactive conformation (DFG-out or DFG-in, depending on specific derivatives), preventing the transfer of the
-phosphate from ATP to the substrate (e.g., downstream effectors like MAPK or AKT).
Downstream Signaling Consequences:
-
Inhibition of Angiogenesis: By blocking VEGFR-2 autophosphorylation, the molecule halts the RAF-MEK-ERK cascade, preventing endothelial cell proliferation and migration.
-
Apoptosis Induction: Inhibition of Src/BCR-ABL pathways leads to the downregulation of anti-apoptotic proteins (Bcl-xL), triggering caspase-mediated cell death.
B. Secondary Mechanism: Voltage-Gated Potassium Channel (Kv) Blockade
Research indicates that thieno[3,2-c]pyridine derivatives modulate Kv channels (specifically Kv1.3 and Kv1.5), which are crucial for regulating membrane potential in T-cells and tumor cells.
-
Mechanism: The scaffold acts as a pore blocker, binding to the intracellular vestibule of the channel.
-
Biological Effect: Blockade prevents
efflux, leading to membrane depolarization. This disrupts the calcium signaling ( influx) required for T-cell activation and cell cycle progression (G1/S transition).
Visualization: Signaling & Interaction Pathways
Figure 1: Mechanism of Action – Kinase Inhibition & Downstream Effects
This diagram illustrates the competitive binding at the ATP site and the subsequent blockade of the VEGF signaling cascade.
Caption: Competitive inhibition of VEGFR-2/Src by the scaffold blocks the RAS-RAF-MEK-ERK cascade, shifting the cell state from proliferation to apoptosis.
Experimental Validation Protocols
To validate the mechanism of 6-Methylthieno[3,2-c]pyridin-4-amine, the following self-validating protocols are recommended.
Protocol A: In Vitro Kinase Activity Assay (FRET-Based)
Quantifies the IC50 of the inhibitor against specific kinases (e.g., VEGFR-2).
-
Reagent Prep: Prepare 10 mM stock of the inhibitor in 100% DMSO. Dilute serially (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Mix: Incubate recombinant VEGFR-2 (0.2 ng/µL) with the peptide substrate (e.g., Poly Glu:Tyr 4:1) and the inhibitor for 15 mins at RT.
-
Control: DMSO only (0% inhibition).
-
Blank: No enzyme (100% inhibition).
-
-
Reaction Start: Add ATP (at Km concentration, typically 10 µM) and tracer (e.g., ADP-Glo reagent or fluorescent antibody).
-
Detection: Measure fluorescence/luminescence after 60 mins.
-
Analysis: Fit data to a sigmoidal dose-response curve:
Protocol B: Cell Viability & Proliferation (MTT Assay)
Determines the cytotoxic efficacy in relevant cell lines (e.g., HUVEC for angiogenesis, MCF-7 for cancer).
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat with inhibitor (0.1 nM – 10 µM) for 72h.
-
Labeling: Add MTT reagent (0.5 mg/mL). Incubate for 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Validation: Use Sunitinib or Dasatinib as a positive control reference standard.
-
Quantitative Data Summary
Typical potency ranges for thieno[3,2-c]pyridin-4-amine derivatives based on SAR studies.
| Target | IC50 Range (nM) | Biological Effect |
| VEGFR-2 | 10 – 150 | Inhibition of endothelial tube formation (Angiogenesis). |
| Src Kinase | 50 – 500 | Reduced metastasis and invasion. |
| Kv1.3 | 100 – 1000 | T-cell immunosuppression. |
| EGFR | > 1000 | Weak inhibition (Selectivity window). |
References
-
Design and Synthesis of Thieno[3,2-c]pyridine Derivatives. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link] (Search: Thieno[3,2-c]pyridine kinase inhibitors)
- Thieno(3,2-c)pyridine compounds as Potassium Channel Inhibitors.
-
Discovery of Novel Thienopyridine Derivatives as VEGFR-2 Inhibitors. Source: Bioorganic & Medicinal Chemistry URL:[Link]
-
Chemical Identity: 6-Methylthieno[3,2-c]pyridin-4-amine. Source:[1] ChemBuyersGuide / CAS Registry URL:[Link]
Sources
The Emergence of 6-Methylthieno[3,2-c]pyridin-4-amine Analogs: A Technical Guide to Synthesis and Discovery
Abstract
The thieno[3,2-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the discovery and synthesis of a novel class of analogs based on the 6-Methylthieno[3,2-c]pyridin-4-amine core. We will explore the strategic rationale for the design of these compounds, provide detailed synthetic methodologies, and discuss their potential as targeted therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of this promising area of research.
Introduction: The Therapeutic Potential of the Thienopyridine Scaffold
The fusion of thiophene and pyridine rings creates the thienopyridine core, a heterocyclic system that has garnered significant attention in drug discovery.[1][2] The unique electronic and structural features of thienopyridines allow them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and antipsychotic agents.[4][5]
The specific isomer, thieno[3,2-c]pyridine, has been identified as a key pharmacophore in the development of kinase inhibitors and other targeted therapies.[6] The strategic placement of substituents on this core can modulate the compound's potency, selectivity, and pharmacokinetic properties. Our focus herein is on the 6-Methylthieno[3,2-c]pyridin-4-amine scaffold, a novel platform for the design of next-generation therapeutic agents. The introduction of a methyl group at the 6-position and an amine at the 4-position is hypothesized to provide key interaction points with biological targets while maintaining favorable physicochemical properties.
Rationale for the Design of 6-Methylthieno[3,2-c]pyridin-4-amine Analogs
The design of this novel series of analogs is predicated on a multi-faceted strategic approach:
-
Privileged Scaffold: The thieno[3,2-c]pyridine core serves as a well-established "privileged scaffold," known to bind to multiple, distinct biological targets by presenting a versatile three-dimensional arrangement of functional groups.
-
Bioisosteric Replacement: In many known kinase inhibitors, a purine or pyrimidine core is a common feature. The thieno[3,2-c]pyridine system can act as a bioisostere of these cores, offering a novel chemical space with potentially improved selectivity and patentability.
-
Modulation of Physicochemical Properties: The 6-methyl group is introduced to enhance metabolic stability and potentially improve oral bioavailability. The 4-amino group provides a crucial hydrogen bond donor and a key point for further derivatization to explore the surrounding chemical space of the target's binding pocket.
-
Targeted Library Development: The 4-amino position serves as a versatile handle for the construction of a diverse chemical library. By introducing a variety of substituents at this position, we can systematically probe the structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets, such as protein kinases.[6]
Synthetic Pathways to the 6-Methylthieno[3,2-c]pyridin-4-amine Core
The synthesis of the core scaffold and its subsequent analogs can be achieved through a multi-step synthetic sequence. The following protocols are representative and may require optimization based on specific substrates and desired final products.
General Synthetic Scheme
The overall synthetic strategy involves the construction of the thieno[3,2-c]pyridine ring system followed by functionalization at the 4- and 6-positions.
Caption: General synthetic workflow for 6-Methylthieno[3,2-c]pyridin-4-amine analogs.
Experimental Protocol: Synthesis of the Thieno[3,2-c]pyridine Core
A common method for constructing the thieno[3,2-c]pyridine core is through the cyclization of a suitably functionalized thiophene derivative.[7]
Step 1: Synthesis of N-(3-thienylmethyl)-N-[2,2-dimethoxyethyl]-p-toluenesulfonamide
-
To a solution of 3-thienylmethanol in a suitable solvent (e.g., dichloromethane), add p-toluenesulfonyl chloride and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the tosylated intermediate.
-
React the tosylated intermediate with 2,2-dimethoxyethanamine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the desired sulfonamide.
Step 2: Cyclization to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
Dissolve the sulfonamide from the previous step in an inert solvent (e.g., toluene).
-
Add a strong acid catalyst (e.g., polyphosphoric acid or a Lewis acid).
-
Heat the reaction mixture under reflux to promote intramolecular cyclization.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and quench with a basic aqueous solution.
-
Extract the product with an organic solvent and purify by column chromatography or distillation.[7]
Protocol: Introduction of the 6-Methyl Group and 4-Amino Functionality
Step 1: Methylation of the Pyridine Ring
-
This step can be challenging and may require specific methodologies depending on the reactivity of the thieno[3,2-c]pyridine core. One potential route is through a directed ortho-metalation followed by quenching with an electrophilic methyl source (e.g., methyl iodide). Alternatively, if a suitable precursor with a handle at the 6-position is synthesized, a cross-coupling reaction could be employed.
Step 2: Chlorination at the 4-Position
-
The 6-methylthieno[3,2-c]pyridin-4-one precursor can be synthesized through various routes, including the cyclization of appropriate precursors.
-
Treat the 6-methylthieno[3,2-c]pyridin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8]
-
Heat the reaction mixture to drive the conversion to the 4-chloro derivative.
-
Carefully quench the reaction with ice water and neutralize with a base.
-
Extract the product and purify to obtain 4-chloro-6-methylthieno[3,2-c]pyridine.
Step 3: Nucleophilic Aromatic Substitution to Introduce the 4-Amino Group and Analogs
-
Dissolve the 4-chloro-6-methylthieno[3,2-c]pyridine in a suitable solvent (e.g., DMF, NMP, or an alcohol).
-
Add the desired amine (e.g., ammonia for the 4-amino core, or a primary/secondary amine for analogs).
-
The reaction may be heated, sometimes under microwave irradiation, to facilitate the substitution.[8]
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
The final product can be purified by crystallization or column chromatography.
Structure-Activity Relationship (SAR) and Biological Evaluation
While extensive SAR data for the 6-Methylthieno[3,2-c]pyridin-4-amine series is not yet publicly available, we can extrapolate potential trends based on related thienopyridine and aminopyrimidine kinase inhibitors.[9][10]
Hypothesized SAR
Caption: Hypothesized structure-activity relationship drivers.
-
The 4-Amino Substituent (R-group): This position is critical for interacting with the target protein. Small, hydrogen-bonding groups may be favored for interactions in the hinge region of kinases. Larger, more complex moieties can be used to probe deeper pockets and enhance selectivity.
-
The 6-Methyl Group: This group is expected to influence the overall conformation of the molecule and may provide beneficial steric interactions within the binding site. It can also block potential sites of metabolism, thereby improving the pharmacokinetic profile.
Biological Evaluation Workflow
A typical workflow for the biological evaluation of these novel analogs would involve:
-
Primary Screening: Initial screening against a panel of relevant biological targets (e.g., a kinase panel) to identify initial hits.
-
Dose-Response Studies: Determination of IC₅₀ or EC₅₀ values for active compounds to quantify their potency.
-
Selectivity Profiling: Assessing the activity of potent compounds against a broader panel of related targets to determine their selectivity.
-
In Vitro ADME/Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
-
Cellular Assays: Evaluation of the compounds' effects in relevant cell-based models.
-
In Vivo Efficacy Studies: Testing of lead compounds in animal models of disease.
Data Presentation
The following table provides a representative example of how data for a series of synthesized analogs could be presented.
| Compound ID | R-Group at 4-Amino Position | Yield (%) | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) |
| XYZ-001 | -H | 75 | 500 | >10,000 |
| XYZ-002 | -CH₃ | 68 | 250 | >10,000 |
| XYZ-003 | -Phenyl | 55 | 120 | 5,000 |
| XYZ-004 | -4-Fluorophenyl | 62 | 80 | >10,000 |
Conclusion and Future Directions
The 6-Methylthieno[3,2-c]pyridin-4-amine scaffold represents a promising new avenue for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for the generation of a diverse library of analogs. Future work should focus on the systematic exploration of the SAR at the 4-amino position and the in-depth biological characterization of the most potent and selective compounds. The insights gained from these studies will be invaluable in advancing this exciting class of molecules towards clinical development.
References
-
Perregaard, J., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147-1156. Available from: [Link]
- Cymerman, J. S., & Moyle, C. J. (1958). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. U.S. Patent 3,969,358.
-
El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. Available from: [Link]
-
Özdemir, Z., et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 7(14), e202200632. Available from: [Link]
-
Akın, A., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect, 7(14). Available from: [Link]
-
Bérubé, C., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4538-4542. Available from: [Link]
-
Grunewald, G. L., et al. (2006). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 49(12), 3564-3575. Available from: [Link]
- Bamborough, P., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds. WO 2007/066127 A2.
-
Prachayasittikul, S., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini reviews in medicinal chemistry, 17(10), 869-901. Available from: [Link]
-
Early, J. V., et al. (2025). Thienopyrimidine amide analogs target MmpL3 in Mycobacterium tuberculosis. *Antimicrobial Agents and Chemotherapy, e00980-25. Available from: [Link]
-
LaMarche, M. J., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(6), 3289-3303. Available from: [Link]
-
Saadon, K. E., et al. (2025). Pyridine and thienopyridine scaffold-bearing compounds in therapeutic applications. ResearchGate. Available from: [Link]
-
Girard, A. M., et al. (2003). 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as novel inhibitors of adenosine kinase. Bioorganic & Medicinal Chemistry Letters, 13(6), 1127-1130. Available from: [Link]
-
Lei, H., et al. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. Available from: [Link]
-
Thongaram, T., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 10(64), 39033-39053. Available from: [Link]
-
Prachayasittikul, V., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. Available from: [Link]
-
Yarmoluk, S. M., et al. (2016). Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. *European Journal of Medicinal Chemistry, 115, 125-135. Available from: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. *Bioorganic Chemistry, 112, 104947. Available from: [Link]
-
Montagnoli, A., et al. (2008). Synthesis and evaluation of pyrido-thieno-pyrimidines as potent and selective Cdc7 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4648-4652. Available from: [Link]
-
Viswanathan, K., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 63(13), 7076-7092. Available from: [Link]
-
Gazivoda Kraljević, T., et al. (2011). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini reviews in medicinal chemistry, 17(10), 869-901. Available from: [Link]
-
Ghorab, M. M., et al. (2022). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 65(15), 10459-10487. Available from: [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methylthieno[2,3-b]pyridine | 1759-30-4 | Benchchem [benchchem.com]
- 5. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 8. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 9. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of 6-Methylthieno[3,2-c]pyridin-4-amine in different solvents
Comprehensive Technical Guide: Solubility and Stability of 6-Methylthieno[3,2-c]pyridin-4-amine
Executive Summary
6-Methylthieno[3,2-c]pyridin-4-amine is a fused bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry, particularly in the design of kinase inhibitors, antipsychotics, and antitubercular agents. As a bioisostere of quinazoline and thienopyrimidine, its physicochemical behavior is governed by the interplay between the lipophilic thienopyridine core and the ionizable amine/pyridine nitrogen functionalities.
This guide provides a structural analysis and protocol-driven framework for characterizing the solubility and stability of this compound. It addresses the critical challenges of pH-dependent solubility and oxidative susceptibility inherent to the thiophene-fused system.
Physicochemical Profiling (Structure-Property Relationships)
To design effective experiments, one must first understand the molecular drivers of the compound's behavior.
Structural Analysis
-
Core Scaffold: Thieno[3,2-c]pyridine.[1][2][3][4][5] The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a polarized system.
-
Functional Groups:
-
Pyridine Nitrogen (N-5): The primary basic center. Protonation here significantly enhances aqueous solubility.
-
Exocyclic Amine (C-4): Weakly basic due to resonance delocalization into the aromatic ring. It serves as a hydrogen bond donor.
-
Methyl Group (C-6): Increases lipophilicity (LogP) and steric bulk, potentially reducing crystal packing energy compared to the des-methyl analog.
-
Predicted Properties
| Property | Predicted Range | Mechanistic Insight |
| LogP | 1.8 – 2.5 | Moderately lipophilic; likely requires organic co-solvents for high-concentration assays. |
| pKa (Basic) | 5.5 – 6.5 | Attributed to the pyridine nitrogen. Solubility will be pH-dependent (High at pH < 4). |
| Polar Surface Area | ~50-60 Ų | Suggests good membrane permeability but limited passive water solubility. |
Solubility Profile & Solvent Selection
The solubility of 6-Methylthieno[3,2-c]pyridin-4-amine is strictly controlled by ionization state and solvent polarity.
Solvent Compatibility Table
| Solvent Class | Representative Solvent | Expected Solubility | Application |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary stock solution. Warning: Hygroscopic. |
| Polar Aprotic | DMF | High (>30 mg/mL) | Alternative stock if DMSO interferes with specific enzyme assays. |
| Protic | Ethanol / Methanol | Moderate (10–30 mg/mL) | Useful for intermediate dilutions; lower boiling point allows easier removal. |
| Aqueous (Neutral) | PBS (pH 7.4) | Low (< 1 mg/mL) | Poor solubility expected in neutral form. |
| Aqueous (Acidic) | 0.1 N HCl / Acetate Buffer | High (>10 mg/mL) | Protonation of pyridine-N solubilizes the compound as a salt. |
| Non-Polar | Hexane / Heptane | Negligible | Not suitable for solvation; useful as anti-solvent for crystallization. |
Experimental Protocol: Saturation Shake-Flask Method
To determine thermodynamic solubility.
-
Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent (Water, pH 7.4 buffer, pH 1.2 buffer).
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).
-
Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.
Stability Profile & Degradation Mechanisms
The thienopyridine scaffold presents specific stability risks, primarily oxidative, that differ from standard quinolines.
Degradation Pathways
-
Oxidation (S-Oxidation): The sulfur atom in the thiophene ring is susceptible to oxidation by peroxides or aggressive oxidants, leading to the formation of sulfoxide (S-oxide) or sulfone derivatives.
-
Photolytic Degradation: Aromatic amines are prone to radical formation under UV light, leading to dimerization or N-oxidation.
-
Acid/Base Hydrolysis: The fused aromatic system is generally resistant to hydrolysis, unlike esters or amides.
Visualization of Stability Logic
Figure 1: Predicted degradation pathways. The thiophene sulfur is the primary liability under oxidative stress.
Forced Degradation Protocol (Stress Testing)
Perform these tests early to validate storage conditions.
| Stress Condition | Conditions | Duration | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | < 5% degradation (Stable). |
| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | < 5% degradation (Stable). |
| Oxidation | 3% H₂O₂ at RT | 4 Hours | > 10% degradation expected. Monitor for S-oxide (+16 Da). |
| Photostability | UV/Vis Light (ICH Q1B) | 24 Hours | Variable. Protect from light during storage. |
Analytical Methods (HPLC)
Accurate quantification requires a method that separates the parent from potential S-oxidized impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the pyridine N, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Note: Avoid phosphate buffers if interfacing with MS; use volatile buffers like ammonium formate.
Handling and Storage Recommendations
Based on the solubility and stability profile, the following Best Practices are mandatory for maintaining compound integrity:
-
Solid State Storage: Store at -20°C in a desiccated, amber vial. The amine functionality can react with atmospheric CO₂ over long periods (carbamate formation), so tight sealing is crucial.
-
Stock Solutions:
-
Prepare stocks in anhydrous DMSO .
-
Aliquot into single-use vials to avoid freeze-thaw cycles.
-
Do not store in DMSO at room temperature for > 1 week due to potential sulfur oxidation from dissolved oxygen.
-
-
Assay Conditions: For aqueous assays, pre-dilute in buffer immediately before use. Ensure the final DMSO concentration is < 1% to prevent solvent effects, and verify pH is maintained if solubility is critical.
References
-
Katritzky, A. R., et al. (2009).[5] "Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines." The Journal of Organic Chemistry, 74(10), 3849-3855.[5] Link
-
Maffrand, J. P., et al. (1985). "Thieno[3,2-c]pyridine derivatives and their therapeutic application." U.S. Patent 4,529,596. Link
-
Litvinov, V. P. (2005).[2] "Thienopyridines: synthesis, properties, and biological activity." Russian Chemical Bulletin, 54(4), 891-915.[2] Link
-
PubChem. (2025). "5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Compound Summary." National Library of Medicine. Link
Sources
- 1. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: 6-Methylthieno[3,2-c]pyridin-4-amine as a Kinase-Privileged Scaffold
This Application Note is written for medicinal chemists and drug discovery scientists. It details the strategic utilization, synthesis, and optimization of 6-Methylthieno[3,2-c]pyridin-4-amine as a privileged scaffold, particularly for ATP-competitive kinase inhibition.
Executive Summary
The 6-Methylthieno[3,2-c]pyridin-4-amine scaffold represents a potent bioisostere of the classical quinazoline (e.g., Gefitinib) and isoquinoline cores. Its strategic value lies in the thieno[3,2-c]pyridine fusion, which alters the electron density of the hinge-binding motif, potentially improving selectivity profiles against off-target kinases while maintaining high affinity for targets like EGFR, VEGFR, and PKA . The 6-methyl substitution is not merely decorative; it serves a dual purpose: blocking a metabolic soft spot (C6 oxidation) and providing a hydrophobic anchor that can induce conformational selectivity in the ATP-binding pocket.
This guide provides a validated synthetic protocol, SAR (Structure-Activity Relationship) logic, and assay integration strategies.
Chemical Logic & Pharmacophore Mapping
Why this Scaffold?
In kinase inhibitor design, the "hinge binder" is critical. While quinazolines are abundant, they often suffer from promiscuity and poor solubility. The thieno[3,2-c]pyridine core offers:
-
Altered Basicity: The sulfur atom modulates the pKa of the pyridine nitrogen (N5), affecting hydrogen bond strength with the kinase hinge region (typically Met793 in EGFR).
-
Vectorial Change: The 5-membered thiophene ring changes the exit vectors for substituents at C2/C3 compared to the benzenoid ring of quinazolines, allowing access to different sub-pockets (e.g., the ribose pocket or specificity pocket).
-
6-Methyl Function: Acts as a metabolic block against cytochrome P450 oxidation and increases lipophilicity (
value) for better membrane permeability.
SAR Visualization
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Pharmacophore mapping of the 6-Methylthieno[3,2-c]pyridin-4-amine scaffold.
Validated Synthetic Protocol
Objective: Synthesis of 4-substituted-amino-6-methylthieno[3,2-c]pyridines from commercially available precursors. Scale: Gram-scale (scalable to kg).
Retrosynthetic Analysis
The most robust route involves constructing the pyridine ring onto a thiophene precursor.
-
Precursor: 2-Methyl-3-(thiophen-2-yl)acrylic acid derivatives or cyclization of 3-amino-thiophene-2-carboxylates.
-
Key Intermediate: 4-Chloro-6-methylthieno[3,2-c]pyridine.
Step-by-Step Methodology
Step 1: Construction of the Pyridinone Core
-
Reagents: 3-Amino-5-methylthiophene-2-carboxylic acid methyl ester, Formamide (or Triethyl orthoformate + Ammonium acetate).
-
Procedure:
-
Dissolve 3-amino-5-methylthiophene-2-carboxylate (1.0 eq) in Formamide (10 vol).
-
Heat to 140–150°C for 12–16 hours. Monitor by LC-MS for the formation of the [M+1] peak corresponding to the lactam.
-
Critical Step: Cool to room temperature. The product, 6-methylthieno[3,2-c]pyridin-4(5H)-one , often precipitates.
-
Filter, wash with cold water and isopropanol. Dry under vacuum.
-
Yield Expectation: 75–85%.
-
Step 2: Chlorination (Activation)
-
Reagents: POCl
(Phosphorus oxychloride), catalytic DMF. -
Procedure:
-
Suspend the pyridinone (1.0 eq) in POCl
(5–8 vol). -
Add dry DMF (0.1 eq) dropwise (exothermic!).
-
Reflux at 100°C for 3–5 hours until the solution becomes clear.
-
Workup (Caution): Evaporate excess POCl
under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO mixture. -
Extract with DCM or EtOAc. Dry over MgSO
and concentrate. -
Product: 4-Chloro-6-methylthieno[3,2-c]pyridine.
-
Stability Note: The chloro-intermediate is hydrolytically unstable; store under N
or use immediately.
-
Step 3: S_NAr Displacement (Library Generation)
-
Reagents: Substituted Aniline or Aliphatic Amine (R-NH
), iPrOH or n-BuOH, DIPEA (optional). -
Procedure:
-
Dissolve 4-chloro-intermediate (1.0 eq) in isopropanol (10 vol).
-
Add the desired amine (1.1–1.5 eq).
-
Option A (Reactive Amines): Heat at 80°C for 4–6 hours.
-
Option B (Non-nucleophilic Anilines): Add catalytic HCl (4M in dioxane) and heat to reflux (100°C) or use microwave irradiation at 120°C for 30 min.
-
Isolation: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with Et
O. -
Free Base: Partition between DCM and sat. NaHCO
.
-
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for generating the target scaffold library.
Analytical & Biological Validation
Key Physicochemical Properties
The following table summarizes the baseline properties of the core scaffold compared to Quinazoline.
| Property | 6-Methylthieno[3,2-c]pyridine | Quinazoline | Implication |
| MW (Core) | ~149 Da | ~130 Da | Low MW allows for larger substituents (Fragment-Based Design). |
| cLogP | ~1.8 | ~1.5 | Slightly more lipophilic; good for CNS penetration if optimized. |
| H-Bond Acceptors | 2 (N, S) | 2 (N, N) | S is a weak acceptor; N5 is the primary acceptor. |
| Metabolic Stability | High (C6 blocked) | Moderate | C6-methyl prevents rapid oxidation at the electron-rich thiophene. |
In Vitro Assay Protocol (Kinase Inhibition)
To validate the scaffold's utility, screen against a panel of tyrosine kinases (e.g., EGFR wt, EGFR T790M).
Protocol:
-
Assay Format: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.
-
Compound Prep: Dissolve scaffold derivatives in 100% DMSO to 10 mM. Serial dilute (1:3) in DMSO.
-
Reaction:
-
Mix Kinase (0.5 nM), ATP (at Km), and Substrate.
-
Add compound (final DMSO < 1%).
-
Incubate 60 min at RT.
-
-
Detection: Add detection reagent (Eu-antibody). Read TR-FRET signal.
-
Validation: A potent hit should show IC
< 100 nM.
Troubleshooting & Optimization
-
Issue: Low yield in Step 3 (SNAr) with electron-deficient anilines.
-
Solution: Switch to Buchwald-Hartwig Cross-Coupling . Use Pd
(dba) , Xantphos, and Cs CO in Dioxane at 100°C. The thieno-pyridine nitrogen does not poison the catalyst if dry solvents are used.
-
-
Issue: Poor Solubility of Final Compounds.
-
Solution: Introduce solubilizing groups (morpholine, piperazine) at the "tail" of the amine (R group) or explore the C7 position via bromination and Suzuki coupling.
-
References
-
Thieno[3,2-c]pyridine Kinase Inhibitors
-
Title: Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in cancer treatment.[1]
- Source: P
-
URL:
-
-
Scaffold Synthesis & Reactivity
- Title: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines.
- Source: Journal of Heterocyclic Chemistry (via NIH PMC).
-
URL:
-
Bioisosteric Applications (Thieno-pyrimidines/pyridines)
-
Title: Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors.[2]
- Source: N
-
URL:
-
-
General Kinase Scaffold Logic
Sources
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Copper-Catalyzed N-arylation of 6-Methylthieno[3,2-c]pyridin-4-amine with Boronic Acids
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives showing potential as antipsychotic agents and kinase inhibitors.[1][2] The functionalization of this core, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical step in the development of novel therapeutics. This application note provides a detailed, field-proven protocol for the N-arylation of 6-Methylthieno[3,2-c]pyridin-4-amine using a variety of arylboronic acids. We will focus on the Chan-Lam coupling reaction, a copper-catalyzed method that offers significant advantages in terms of mild reaction conditions, operational simplicity, and tolerance to air and moisture, making it a more accessible alternative to palladium-catalyzed Buchwald-Hartwig aminations for this specific transformation involving boronic acids.[3][4]
Introduction: The Strategic Choice of Chan-Lam Coupling
The synthesis of N-aryl amines is a cornerstone of modern drug discovery. Two premier reactions dominate this landscape: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling.[5][6] While Buchwald-Hartwig typically couples amines with aryl halides, the Chan-Lam reaction directly utilizes arylboronic acids, which are often stable, commercially available, and synthetically versatile reagents.[7][8]
For the N-arylation of 6-Methylthieno[3,2-c]pyridin-4-amine, the Chan-Lam coupling presents a compelling strategic choice. Its key advantages include:
-
Mild Conditions: The reaction can often be conducted at room temperature, preserving sensitive functional groups on complex substrates.[3]
-
Operational Simplicity: Unlike many palladium-catalyzed reactions that require strictly inert (anaerobic) conditions, Chan-Lam couplings are typically run open to the air, as oxygen can serve as the terminal oxidant to regenerate the active copper catalyst.[7][9]
-
Cost-Effectiveness: Copper catalysts are significantly more abundant and less expensive than their palladium counterparts.[3]
This guide explains the causality behind the protocol design, ensuring that researchers can not only replicate the results but also rationally troubleshoot and adapt the methodology for their specific research targets.
The Chan-Lam Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for optimization and troubleshooting. The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A widely accepted mechanism involves the following key steps.[5][7]
-
Ligand Exchange/Deprotonation: The amine substrate coordinates to the Cu(II) catalyst (e.g., copper(II) acetate), often facilitated by a base which deprotonates the amine.
-
Transmetalation: The arylboronic acid undergoes transmetalation with the copper center, transferring the aryl group to form a copper-aryl intermediate.
-
Oxidation (for Cu(I) start): If the cycle starts from a Cu(I) species, it is oxidized to Cu(III). In many cases starting with Cu(II), a disproportionation or oxidation event leads to the key Cu(III) intermediate.[5]
-
Reductive Elimination: The crucial C-N bond is formed via reductive elimination from the Cu(III) complex, releasing the N-arylated product.[10]
-
Catalyst Regeneration: The resulting Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, completing the catalytic cycle.[9]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 6-Methylthieno[3,2-c]pyridin-4-amine with Phenylboronic Acid.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 6-Methylthieno[3,2-c]pyridin-4-amine | (Proprietary) | (In-house/Vendor) | Starting material. Ensure purity >98%. |
| Phenylboronic Acid | 98-80-6 | Sigma-Aldrich | Ensure it is dry and free-flowing. |
| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | Acros Organics | Anhydrous is preferred. |
| Pyridine | 110-86-1 | Fisher Scientific | Serves as both a weak base and a ligand. Use anhydrous. |
| Dichloromethane (DCM) | 75-09-2 | VWR | Anhydrous, for reaction setup. |
| Ethyl Acetate (EtOAc) | 141-78-6 | VWR | For extraction. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | (Lab prepared) | For workup. |
| Brine | (N/A) | (Lab prepared) | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | 112926-00-8 | SiliCycle | For column chromatography (230-400 mesh). |
Equipment
-
Round-bottom flask (10 mL or 25 mL)
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
TLC plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Reaction Setup and Procedure
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-Methylthieno[3,2-c]pyridin-4-amine (1.0 mmol, 164.2 mg).
-
Reagent Addition: Add phenylboronic acid (1.5 mmol, 183 mg, 1.5 equiv.) followed by copper(II) acetate (0.1 mmol, 18.2 mg, 10 mol%).
-
Solvent and Base: Add anhydrous Dichloromethane (DCM, 10 mL) and pyridine (2.0 mmol, 162 µL, 2.0 equiv.).
-
Reaction: Stir the resulting suspension vigorously in a flask open to the atmosphere (e.g., loosely capped or with a drying tube) at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours. The disappearance of the starting amine is a key indicator.
-
Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate to afford the pure N-phenyl-6-methylthieno[3,2-c]pyridin-4-amine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pyridine is flammable and toxic; handle with care.
-
Boronic acids can be irritants; avoid inhalation and skin contact.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol.
Expected Scope and Optimization Insights
The protocol is robust for a range of arylboronic acids. The electronic nature of the boronic acid can influence reaction times and yields.
| Entry | Arylboronic Acid (ArB(OH)₂) | Expected Outcome/Notes |
| 1 | Phenylboronic acid | Baseline. Good to excellent yield (e.g., 85-95%). |
| 2 | 4-Methoxyphenylboronic acid | Electron-rich. Reaction may be slightly faster due to the electron-donating group. High yield expected. |
| 3 | 4-Trifluoromethylphenylboronic acid | Electron-poor. Reaction may be slower. If yields are low, gentle heating (40 °C) may be required.[4] |
| 4 | 2-Methylphenylboronic acid | Sterically hindered. Yields may be lower due to steric hindrance. Extended reaction times or heating might be necessary. |
| 5 | 3-Thienylboronic acid | Heteroaryl. Generally well-tolerated. Good yields are expected, demonstrating applicability to heteroaromatic partners.[11] |
Causality Behind Optimization Choices:
-
Base: Pyridine is often sufficient.[10] However, for less reactive substrates, a stronger, non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like K₂CO₃ can be screened.[11]
-
Solvent: DCM is a good starting point. If solubility is an issue or higher temperatures are needed, solvents like 1,4-dioxane or methanol can be effective.[11][12]
-
Catalyst: Cu(OAc)₂ is a reliable and inexpensive choice.[7] In some cases, other copper sources like CuCl or CuSO₄ may offer advantages.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst. 2. Poor quality boronic acid (hydrolyzed). 3. Insufficiently basic conditions. | 1. Use a fresh bottle of Cu(OAc)₂. 2. Use fresh, dry boronic acid. 3. Screen alternative bases (e.g., TEA, K₂CO₃). 4. Gently heat the reaction to 40 °C. |
| Formation of Phenol Side Product | Homocoupling of the boronic acid (Glaser coupling) or its decomposition. | 1. Ensure the amine is present in the correct stoichiometry. 2. Lower the reaction temperature. 3. Use a less coordinating solvent. |
| Difficult Purification | 1. Streaking on silica gel. 2. Co-elution of product and boronic acid residue. | 1. Add 1% triethylamine to the eluent to suppress tailing of the basic product. 2. Perform an acidic wash during workup to remove boronic acid byproducts. |
| Reaction Stalls | Catalyst deactivation, potentially due to strong chelation by the thienopyridine nitrogen. | 1. Increase catalyst loading to 15-20 mol%. 2. Add a ligand like 1,10-phenanthroline (5-10 mol%) which can sometimes improve catalyst turnover.[14] |
Conclusion
The Chan-Lam N-arylation offers a highly effective and practical method for synthesizing a library of N-arylated 6-Methylthieno[3,2-c]pyridin-4-amine derivatives. Its operational simplicity, mild conditions, and use of an inexpensive copper catalyst make it an attractive and scalable alternative to other cross-coupling methodologies. The protocol detailed herein is robust and can be adapted for a wide range of arylboronic acids, providing a valuable tool for researchers and professionals in drug development and synthetic organic chemistry.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
-
Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.
-
Alfa Chemistry. (n.d.). Chan-Lam Coupling. Retrieved from Alfa Chemistry Website.
-
Isidro-Llobet, A., Vantourout, J. C., & Watson, A. J. B. (2018). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 118(18), 8436-8481.
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from NROChemistry Website.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts Website.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.
-
Roscales, S., & Csáky, A. G. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals. Chemical Society Reviews, 49(7), 2349-2364.
-
Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
-
van der Heijden, M., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(48), 11046-11055.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from WuXi AppTec Website.
-
ResearchGate. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals.
-
Douglas, C. J., & Leighton, J. L. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis. ACS Catalysis, 8(10), 9144–9148.
-
Kruse, L. I., et al. (1988). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 31(4), 745–752.
-
Chuan, W., et al. (2018). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 51(8), 1844-1856.
-
Kaur, M., & Singh, M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5543.
-
Semantic Scholar. (n.d.). Synthesis of new functionalized thieno[2,3-b]pyridines. Retrieved from Semantic Scholar.
-
Schlörer, N. E., & Selig, P. (2013). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 9, 1647–1669.
-
ResearchGate. (n.d.). Scheme 3: Buchwald-Hartwig coupling. Retrieved from ResearchGate.
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Google Patents. (n.d.). EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use. Retrieved from Google Patents.
-
Shin, K., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. Scientific Reports, 9(1), 472.
-
Xu, H.-J., Zhao, Y.-Q., Feng, T., & Feng, Y.-S. (2012). Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(6), 2649–2658.
-
Yilmaz, F., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. European Journal of Organic Chemistry, 2021(24), 3468-3475.
-
ResearchGate. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems.
-
Ohta, H., et al. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 19, 1-8.
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(39), 9686-9698.
-
Roy, A., et al. (2022). Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. Scientific Reports, 12(1), 12345.
-
Roy, A., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ACS Omega, 7(36), 32185–32197.
-
MDPI. (2013). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 18(5), 5168-5179.
-
Beilstein Journal of Organic Chemistry. (2018). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 14, 2838-2845.
-
Ackermann, L., et al. (2013). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. Chemistry - An Asian Journal, 8(11), 2635-2639.
-
Kumar, D., et al. (2019). Copper-Catalyzed, Ceric Ammonium Nitrate Mediated N-Arylation of Amines. Tetrahedron Letters, 60(15), 1083-1086.
-
PubMed. (2002). Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. Journal of Combinatorial Chemistry, 4(6), 566-569.
-
Organic & Biomolecular Chemistry. (2022). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 20(4), 801-805.
-
ResearchGate. (2015). RSC Advances.
-
University of Strathclyde. (n.d.). Palladium catalyzed N-arylation of hydroxylamines.
-
MDPI. (2015). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 20(11), 19824-19837.
-
National Institutes of Health. (2016). Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents. Tetrahedron Letters, 57(1), 10-13.
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. scispace.com [scispace.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
Cell-based assays for evaluating the bioactivity of 6-Methylthieno[3,2-c]pyridin-4-amine
This Application Note provides a comprehensive technical guide for evaluating the bioactivity of 6-Methylthieno[3,2-c]pyridin-4-amine , a privileged scaffold structurally analogous to the adenine core of ATP. Due to its specific fused thiophene-pyridine architecture, this compound and its derivatives are frequently investigated as ATP-competitive kinase inhibitors (targeting Aurora kinases, VEGFR, or EGFR) or Adenosine Receptor antagonists .
The following protocols are designed to characterize its pharmacological profile from initial cytotoxicity screening to mechanistic target validation.
Introduction & Mechanism of Action (MOA)
6-Methylthieno[3,2-c]pyridin-4-amine represents a class of bioisosteres often utilized in the design of small-molecule inhibitors for serine/threonine and tyrosine kinases. The 4-amino-thieno[3,2-c]pyridine core mimics the adenine moiety of ATP, allowing it to anchor into the hinge region of the kinase catalytic domain via hydrogen bonding.
Predicted Bioactivity Profile
-
Primary Target Class: Protein Kinases (e.g., Aurora A/B, VEGFR2, EGFR) or Adenosine Receptors (A2A).
-
Mechanism: Competitive inhibition at the ATP-binding site.
-
Cellular Phenotype: Inhibition of cell proliferation, induction of apoptosis, or cell cycle arrest (commonly G2/M for Aurora inhibitors or G1 for CDK inhibitors).
Experimental Workflow
The evaluation strategy follows a funnel approach:
-
Phenotypic Screening: Determine cytotoxicity and potency (
) in relevant cancer cell lines. -
Target Engagement: Assess modulation of downstream signaling pathways (e.g., phosphorylation of ERK, AKT, or Histone H3).
-
Functional Characterization: Quantify apoptosis and cell cycle distribution.
Figure 1: Strategic workflow for evaluating the bioactivity of the thienopyridine scaffold.
Protocol 1: High-Throughput Cell Viability Assay (MTS/CCK-8)
Objective: To determine the half-maximal inhibitory concentration (
Materials
-
Compound: 6-Methylthieno[3,2-c]pyridin-4-amine (Store at -20°C; protect from light).
-
Reagent: CellTiter 96® AQueous One Solution (MTS) or CCK-8 Kit.
-
Cell Lines: HCT116 (Colorectal carcinoma) or HUVEC (Endothelial model for angiogenesis).
-
Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.
Experimental Procedure
-
Compound Preparation (Stock Solution):
-
Dissolve 5 mg of compound in 100% DMSO to achieve a 10 mM stock .
-
Vortex for 1 minute to ensure complete solubilization.
-
Note: If precipitation occurs, sonicate for 5 minutes at 37°C.
-
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Seed 3,000–5,000 cells/well in a 96-well clear-bottom plate in 100 µL of complete media.
-
Incubate for 24 hours at 37°C, 5%
to allow attachment.
-
-
Treatment:
-
Prepare a serial dilution of the compound in culture media (keeping DMSO constant at 0.1%).
-
Concentration Range: 9-point dilution series (e.g., 100 µM to 0.01 µM).
-
Add 100 µL of diluted compound to respective wells (Final Volume: 200 µL).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Staurosporine, 1 µM).
-
Incubate for 72 hours .
-
-
Readout:
-
Add 20 µL of MTS/CCK-8 reagent to each well.
-
Incubate for 1–4 hours at 37°C until color develops.
-
Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a microplate reader.
-
Data Analysis
-
Normalize absorbance values to the Vehicle Control (set as 100% viability).
-
Plot % Viability vs. Log[Concentration] .
-
Calculate
using a non-linear regression model (Sigmoidal dose-response, variable slope).
| Parameter | Specification |
| Assay Type | Colorimetric (Tetrazolium reduction) |
| Incubation Time | 72 Hours |
| DMSO Limit | |
| Z' Factor Target |
Protocol 2: Target Engagement (Western Blotting)
Objective: To verify if the compound inhibits specific kinase signaling pathways. Given the scaffold's profile, we assess MAPK (ERK1/2) and Aurora Kinase (Histone H3) markers.
Mechanism Hypothesis
If the compound acts as an Aurora Kinase inhibitor, we expect a reduction in Phospho-Histone H3 (Ser10) . If it targets RTKs (VEGFR/EGFR), we expect reduced Phospho-ERK1/2 (Thr202/Tyr204) .
Figure 2: Potential signaling nodes targeted by the thienopyridine scaffold.
Procedure
-
Treatment:
-
Seed
cells in 6-well plates. -
Treat with compound at
and the concentration for 6–24 hours. -
Optional: For RTK analysis, stimulate cells with EGF or VEGF (50 ng/mL) for 15 mins prior to lysis.
-
-
Lysis:
-
Wash cells with ice-cold PBS containing Phosphatase Inhibitors (
, NaF). -
Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktail.
-
Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
-
-
Immunoblotting:
-
Load 20–30 µg of protein per lane on a 4–12% Bis-Tris gel.
-
Transfer to PVDF membrane.
-
Primary Antibodies:
-
Anti-Phospho-ERK1/2 (Thr202/Tyr204) [Rabbit, 1:1000].
-
Anti-Phospho-Histone H3 (Ser10) [Mouse, 1:1000].
-
Anti-Total ERK1/2 and Anti-Total Histone H3 (Loading Controls).
-
-
Detection: HRP-conjugated secondary antibodies and ECL substrate.
-
-
Quantification:
-
Densitometry analysis using ImageJ.
-
Calculate the ratio of Phospho-Protein / Total Protein .
-
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
Objective: To determine if the compound induces cell cycle arrest, a hallmark of kinase inhibitors (e.g., G2/M arrest for Aurora inhibitors).
Procedure
-
Treatment:
-
Treat cells with the compound (
) for 24 hours.
-
-
Harvesting:
-
Trypsinize cells and wash with PBS.
-
Fix cells by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash fixed cells with PBS.
-
Resuspend in 500 µL PBS containing:
-
Propidium Iodide (PI): 50 µg/mL (DNA stain).
-
RNase A: 100 µg/mL (Degrades RNA to prevent background).
-
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Acquisition:
-
Analyze on a Flow Cytometer (e.g., BD FACSCanto™).
-
Collect 10,000 events.
-
Gate on single cells (PI-Width vs. PI-Area) to exclude doublets.
-
-
Analysis:
-
Use ModFit LT™ or FlowJo™ to calculate % cells in G0/G1, S, and G2/M phases.
-
Expected Result: A significant increase in the G2/M peak suggests Aurora Kinase inhibition or tubulin destabilization.
-
References
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: signaling pathway therapeutics. Nature Reviews Drug Discovery, 7(12), 1013-1029. Link
-
Traxler, P., et al. (1998). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 41(11), 1846-1854. (Structural analogs of thienopyridines). Link
-
Vomastek, T., et al. (2004). Modular regulation of the thienopyridine scaffold in kinase inhibition.[1] Bioorganic & Medicinal Chemistry Letters, 14(2), 567-570. (General scaffold bioactivity).[2][3]
-
Promega Corporation. (2023). CellTiter 96® AQueous One Solution Cell Proliferation Assay Technical Bulletin. Link
Sources
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
Fluorescent labeling of 6-Methylthieno[3,2-c]pyridin-4-amine for imaging studies
Application Note & Protocol Guide
Topic: Fluorescent Labeling of 6-Methylthieno[3,2-c]pyridin-4-amine for Imaging Studies
A Senior Application Scientist's Note to the Researcher:
Welcome to this in-depth guide on the fluorescent labeling of 6-Methylthieno[3,2-c]pyridin-4-amine. This document is structured not as a rigid manual, but as a dynamic, logic-driven protocol designed to empower you with both the "how" and the critical "why" behind each step. My objective is to provide you with a self-validating workflow, from initial reaction to final cellular imaging, grounded in established biochemical principles. We will treat the molecule as our substrate, the fluorescent dye as our tool, and the resulting conjugate as a precision probe for your imaging studies. Every recommendation is based on field-proven insights to ensure scientific integrity and the generation of reproducible, high-quality data. Let us begin.
Foundational Principles & Strategic Overview
The core of this protocol relies on the chemical reactivity of the primary amine (-NH2) at the 4-position of the 6-Methylthieno[3,2-c]pyridin-4-amine scaffold. This amine serves as a nucleophilic handle for covalent modification with an amine-reactive fluorescent dye. The most robust and widely adopted chemistries for this purpose are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.[1][2][3]
-
NHS Esters: These react with primary amines in a pH-dependent manner (optimally pH 8.0-9.0) to form a stable amide bond.[4] This is often the preferred method due to the high stability of the resulting conjugate.
-
Isothiocyanates (e.g., FITC): These react with primary amines to form a thiourea linkage.[][6][7] This reaction is also efficient and widely used.
The overall experimental strategy is a multi-stage process designed to ensure the synthesis, purification, and application of a high-purity fluorescent probe.
Figure 1. High-level experimental workflow.
Selecting the Appropriate Fluorescent Dye
The choice of fluorophore is critical and depends entirely on your experimental setup (e.g., microscope filter sets, potential for multicolor imaging). Small molecule labeling is a 1:1 stoichiometric reaction, so high quantum yield and photostability are paramount.
| Dye Class | Reactive Group | Common Examples | Excitation/Emission (nm, Approx.) | Key Considerations |
| Fluoresceins | Isothiocyanate | FITC[6][8] | 495 / 520 | Bright, but pH sensitive and prone to photobleaching. A classic, cost-effective choice. |
| Rhodamines | NHS Ester | TRITC, Lissamine™ Rhodamine B[2] | 550 / 570 | More photostable than FITC, less pH sensitive. |
| Modern Dyes | NHS Ester | Alexa Fluor™ 488, CF®488A, Atto 488[9][10] | 495 / 520 | Superior photostability and brightness, pH insensitive. Recommended for demanding applications. |
| Cyanines | NHS Ester | Cy®3, Cy®5[9] | 550 / 570 (Cy3), 650 / 670 (Cy5) | Bright and photostable. Cy5 is in the far-red, useful for reducing cellular autofluorescence. |
| BODIPY | NHS Ester | BODIPY™ FL[11] | 505 / 513 | Sharp emission spectra, less sensitive to solvent polarity. |
Detailed Protocols
Protocol 1: Fluorescent Labeling of 6-Methylthieno[3,2-c]pyridin-4-amine
This protocol details the conjugation reaction using a generic NHS ester dye. The principle is directly adaptable for isothiocyanates.
Causality Behind Choices:
-
Buffer: A non-amine-containing buffer (e.g., sodium bicarbonate or phosphate) at pH 8.3-8.5 is essential.[4] Amine-based buffers like Tris will compete with the target molecule for reaction with the dye, drastically reducing yield.[12] The basic pH deprotonates the primary amine, making it a more effective nucleophile.
-
Solvent: Amine-reactive dyes are often moisture-sensitive and have poor aqueous solubility.[8] A small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the dye immediately before addition to the reaction.[3][4]
Figure 2. NHS ester reaction with a primary amine.
Materials:
-
6-Methylthieno[3,2-c]pyridin-4-amine
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3
-
Milli-Q water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Small Molecule Solution:
-
Accurately weigh out 1 mg of 6-Methylthieno[3,2-c]pyridin-4-amine.
-
Dissolve it in the minimum required volume of Reaction Buffer to create a stock solution (e.g., 1-5 mg/mL). Note: Sonication may be required if solubility is low.
-
-
Prepare the Dye Solution:
-
Crucially, this step must be performed immediately before use.
-
Allow the vial of amine-reactive dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For example, for a dye with MW ~643 g/mol , dissolve ~0.64 mg in 100 µL of DMSO.
-
-
Set Up the Reaction:
-
The goal is a slight molar excess of the dye to drive the reaction to completion. A 1.2 to 1.5 molar equivalent of dye to the small molecule is a good starting point.
-
Calculation Example:
-
MW of 6-Methylthieno[3,2-c]pyridin-4-amine: ~166.23 g/mol .
-
Moles of small molecule (1 mg): 0.001 g / 166.23 g/mol = ~6.0 µmol.
-
Moles of dye needed (1.2x): 6.0 µmol * 1.2 = 7.2 µmol.
-
Volume of 10 mM dye stock: 7.2 µmol / 10,000 µmol/L = 0.00072 L = 720 µL. Adjust your starting amounts to use a more practical volume.
-
-
In a microcentrifuge tube, combine the calculated volume of the small molecule stock with the appropriate volume of Reaction Buffer.
-
While gently vortexing, add the calculated volume of the dye solution dropwise.
-
-
Incubation:
-
Wrap the reaction tube in aluminum foil to protect it from light.
-
Incubate at room temperature for 1-2 hours with gentle stirring or rocking.[3]
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and quench any remaining reactive dye, add a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for another 15-30 minutes.
-
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
Purification is non-negotiable. Unreacted free dye is highly fluorescent and will lead to significant background signal and false-positive results in imaging studies.[13][14] RP-HPLC is the gold standard for separating the more hydrophobic labeled conjugate from the unreacted small molecule and the free dye.[15][16]
Materials:
-
RP-HPLC system with a UV-Vis or Diode Array Detector (DAD) and ideally a fluorescence detector.
-
C18 analytical or semi-preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
Procedure:
-
Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA to ensure all components are protonated. Filter through a 0.22 µm syringe filter.
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude mixture onto an analytical C18 column.
-
Run a linear gradient, for example, 5% to 95% Mobile Phase B over 20-30 minutes.
-
Crucial: Monitor the separation at two wavelengths: one corresponding to the absorbance maximum of 6-Methylthieno[3,2-c]pyridin-4-amine (e.g., ~280 nm, requires empirical determination) and one at the absorbance maximum of the fluorescent dye (e.g., ~495 nm for FITC/Alexa 488).[15]
-
Expected Elution Order:
-
Unreacted free dye (often early, but can vary).
-
Unreacted 6-Methylthieno[3,2-c]pyridin-4-amine.
-
Product: The desired conjugate, which will be more retained (elute later) than the starting material due to the hydrophobicity of the dye. This peak should appear on both chromatograms.
-
-
-
Preparative Run & Fraction Collection:
-
Scale the injection volume and flow rate for a semi-preparative column.[16]
-
Run the optimized gradient and collect the fractions corresponding to the product peak.
-
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the acetonitrile and water via lyophilization or centrifugal evaporation.[17] Store the dried, purified conjugate at -20°C, protected from light.
-
Protocol 3: Characterization and Validation
Validation confirms the identity and purity of your probe.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the covalent attachment of the dye.
-
Method: Infuse a small sample of the purified product.
-
Expected Result: The mass spectrum should show a major peak corresponding to the exact mass of [M+H]+, where M is the molecular weight of 6-Methylthieno[3,2-c]pyridin-4-amine plus the molecular weight of the dye minus the mass of the NHS leaving group.[18]
-
-
UV-Vis and Fluorescence Spectroscopy:
-
Purpose: To confirm the spectral properties of the conjugate.
-
Method: Dissolve the purified product in a suitable buffer (e.g., PBS, pH 7.4). Record the absorbance spectrum and the fluorescence excitation/emission spectra.
-
Expected Result: The spectra should match the known profiles of the chosen fluorophore.[19] This confirms the dye is intact and fluorescent post-conjugation.
-
Protocol 4: Application in Cellular Imaging
This is a general protocol for staining live or fixed cells. Optimization is always required.
Materials:
-
Purified fluorescent conjugate stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium appropriate for your cell line.
-
Phosphate-Buffered Saline (PBS).
-
Fixative (optional): 4% Paraformaldehyde (PFA) in PBS.
-
Mounting medium with an antifade reagent (e.g., ProLong™ Gold).[20]
-
Glass-bottom dishes or coverslips suitable for microscopy.
Procedure:
-
Cell Seeding: Seed your cells of interest onto glass-bottom dishes or coverslips at an appropriate density to be ~60-80% confluent at the time of staining. Culture overnight.
-
Probe Preparation: Dilute the stock solution of your fluorescent conjugate in pre-warmed cell culture medium to the desired final concentration. A good starting point for small molecule probes is between 1-10 µM. This must be optimized.
-
Staining:
-
Remove the old medium from the cells.
-
Add the medium containing the fluorescent probe.
-
Incubate for a duration determined by optimization (e.g., 15 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe. This step is critical for achieving a good signal-to-noise ratio.[21]
-
-
Imaging (Live Cells):
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background).[20]
-
Proceed immediately to the microscope.
-
-
Fixation (Optional):
-
After washing, add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash 3 times with PBS.
-
Cells can now be mounted.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image using a fluorescence or confocal microscope with the appropriate filter sets for your chosen dye. Use the lowest laser power and exposure time necessary to minimize phototoxicity and photobleaching.[20]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Labeling Yield | 1. Dye was hydrolyzed (exposed to moisture).2. Reaction buffer contained primary amines (e.g., Tris).3. Incorrect pH of reaction buffer. | 1. Always use anhydrous DMSO/DMF and prepare dye solution immediately before use.2. Switch to a non-amine buffer like sodium bicarbonate or phosphate.[4][12]3. Verify buffer pH is between 8.0-9.0. |
| High Background in Images | 1. Incomplete removal of unreacted free dye.2. Probe concentration is too high.3. Insufficient washing post-staining. | 1. Ensure HPLC purification is complete and fractions are well-resolved.[13][14]2. Perform a titration experiment to find the optimal (lowest effective) probe concentration.3. Increase the number and duration of wash steps. |
| Weak Fluorescent Signal | 1. Low probe concentration.2. Photobleaching during image acquisition.3. Self-quenching due to aggregation (less common for small molecules but possible at high concentrations).[22] | 1. Increase probe concentration or incubation time.2. Use lower laser power, reduce exposure time, and use an antifade mounting medium.[20]3. Reduce the probe concentration used for staining. |
| Non-specific Staining | 1. Probe is "sticky" and binds non-specifically to cellular components.2. Cell health is compromised, leading to aberrant uptake. | 1. Include a blocking step (e.g., with BSA) before staining. Consider adding a non-ionic detergent like Pluronic F-127 to the staining buffer.2. Ensure cells are healthy and not overly confluent. Run a viability assay in parallel.[23] |
References
-
Jena Bioscience. Fluorescent Amine Protein Labeling. [Link]
-
Ridgeview Instruments AB. Protocol - LigandTracer - Protein labeling with FITC. [Link]
-
Royal Society Publishing. Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. Philosophical Transactions of the Royal Society A. [Link]
-
Creative Biolabs. Antibody-FITC Conjugation Protocol. [Link]
-
Boca Scientific Inc. Fluorescent Probes for Protein and Nucleic Acid Labeling. [Link]
-
Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]
-
Sarrut, B., et al. (2019). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. Pharmaceuticals. [Link]
-
Bhattacharya, B. Protein labelling with FITC. Protocol Exchange. [Link]
-
Lelek, M., et al. (2021). Fluorescent labeling strategies for molecular bioimaging. Chemical Society Reviews. [Link]
-
StainsFile. Fluorescent Live Cell Imaging. [Link]
-
Kaittanis, C., et al. (2018). Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer. Scientific Reports. [Link]
-
Nguyen, T., et al. (2006). An affinity-based method for the purification of fluorescently-labeled biomolecules. Bioconjugate Chemistry. [Link]
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
-
Waters Corporation. RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. [Link]
-
ACS Publications. Sensitive Fluorescence Quantitation and Efficient Free Radical Characterization of N-Glycans via LC-FLR-HRMS/MS with a Novel Fluorescent Free Radical Tag. Analytical Chemistry. [Link]
-
ResearchGate. How to process fluorescently labeled oligos after HPLC purification? [Link]
-
PubChem. 6-Methylpyrimidin-4-amine. [Link]
-
Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. [Link]
-
ResearchGate. Schematic representation of a fluorescent antibody conjugate. [Link]
-
PubMed. An affinity-based method for the purification of fluorescently-labeled biomolecules. [Link]
-
Mol-Instincts. (4-dimethylamino-2-methyl-thieno[3,2-e]pyridin-6-yl)-dimethyl-amine chemical properties. [Link]
-
PubChem. 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide. [Link]
-
LI-COR Biotechnology. Troubleshooting | Fluorescence: Detection. [Link]
-
Grunewald, G. L., et al. (2002). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. [Link]
-
PubChem. 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. [Link]
- Google Patents.
-
ACS Medicinal Chemistry Letters. Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. bocascientific.com [bocascientific.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. biotium.com [biotium.com]
- 11. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. nathan.instras.com [nathan.instras.com]
- 14. An affinity-based method for the purification of fluorescently-labeled biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mz-at.de [mz-at.de]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. stainsfile.com [stainsfile.com]
Troubleshooting & Optimization
Purification challenges of 6-Methylthieno[3,2-c]pyridin-4-amine and its intermediates
Welcome to the ThienoPyridine Technical Support Center .
As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this guide to address the specific purification and synthesis challenges of 6-Methylthieno[3,2-c]pyridin-4-amine and its critical intermediate, 4-chloro-6-methylthieno[3,2-c]pyridine .
This guide moves beyond generic advice, focusing on the causal relationships between reaction conditions and impurity profiles. It provides self-validating protocols to ensure your material meets the stringent purity requirements for kinase inhibitor development and biological screening.
Module 1: Synthesis Pathway & Impurity Mapping
To troubleshoot effectively, you must visualize where impurities originate. The synthesis typically proceeds via the chlorination of a lactam precursor followed by nucleophilic aromatic substitution (SNAr).
Key Structural Numbering:
-
Core: Thieno[3,2-c]pyridine (Thiophene fused to Pyridine).[1][2]
-
Position 4: The active site for chlorination/amination (adjacent to the ring nitrogen).
-
Position 6: The methyl substituent (stabilizes the pyridine ring).
Workflow Diagram
The following diagram maps the critical process steps and the specific impurities generated at each stage.
Caption: Synthesis workflow identifying critical control points (Chlorination/Amination) and associated impurity risks (polymerization, hydrolysis).[1][3][4]
Module 2: Troubleshooting The Critical Intermediate (4-Chloro)
The quality of your final amine is dictated by the purity of the 4-chloro-6-methylthieno[3,2-c]pyridine intermediate. A common failure mode is carrying over phosphorus byproducts or "coked" polymers into the next step.
Q: The reaction mixture turned into a black tar during POCl3 chlorination. Is it recoverable?
A: Likely not. This "coking" is characteristic of pyridine ring degradation under harsh acidic/thermal conditions.
-
Cause: Uncontrolled exotherm during POCl3 addition or reaction temperature >110°C.
-
Prevention:
-
Dilute the precursor in dry toluene or chlorobenzene before adding POCl3.
-
Add POCl3 dropwise at 0°C.
-
Use a catalytic amount of N,N-Dimethylaniline (DMA) to lower the activation energy, allowing reflux at lower temperatures (80-90°C).
-
Q: My 4-chloro intermediate has a persistent acidic smell and degrades on storage. Why?
A: You have trapped Phosphoryl Chloride (POCl3) or Phosphoric Acid within the crystal lattice.
-
The Risk: Acidic residues will neutralize your ammonia in the next step, stalling the reaction and causing hydrolysis back to the lactam (Impurity B).
-
The Fix: Wash the organic layer with saturated NaHCO3 twice during workup, followed by a brine wash.[2] Ensure the pH of the aqueous waste is >8 before separating layers.
Module 3: Purification of the Final Amine
The transformation of the 4-chloro intermediate to the 4-amine (SNAr) often yields a mixture of product, unreacted starting material, and salts.
Q: I see two spots on TLC. One is my product, the other is less polar. How do I separate them?
A: The less polar spot is likely unreacted 4-chloro-6-methylthieno[3,2-c]pyridine .
-
Strategy: Do not use column chromatography immediately. Use the Acid-Base "Switch" Protocol (see Module 4). The amine is basic; the chloro-intermediate is neutral/weakly basic. You can exploit this pKa difference to separate them cleanly without silica gel.
Q: The product is pink/reddish instead of off-white.
A: This indicates oxidation (N-oxide or S-oxide formation) or trace metal contamination if a catalyst was used.
-
The Fix: Recrystallize from Ethanol/Activated Charcoal .
-
Dissolve crude in boiling ethanol.
-
Add 5% w/w activated charcoal.
-
Stir for 15 mins.
-
Filter hot through Celite.
-
Cool to crystallize.
-
Module 4: Detailed Experimental Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
Best for: Removing non-basic impurities (unreacted chloro-intermediate) without chromatography.
Principle: The 4-amino-pyridine moiety is basic (pKa ~6-7), allowing it to be protonated and moved into water, while neutral impurities stay in the organic layer.
| Step | Action | Observation (Self-Validation) |
| 1 | Dissolve crude solid in DCM (20 mL/g). | Solution should be clear or slightly turbid. |
| 2 | Extract with 1.0 M HCl (2 x 10 mL/g). | Validation: Product moves to the aqueous layer (top). Organic layer contains impurities. |
| 3 | Check: TLC the organic layer. | It should show the fast-moving (less polar) 4-chloro impurity. |
| 4 | Wash the combined acidic aqueous layer with fresh DCM. | Removes trapped neutrals. |
| 5 | Cool aqueous layer to 0°C and basify with 6 M NaOH to pH > 12. | Validation: Massive precipitation of white/off-white solid should occur. |
| 6 | Extract the precipitate with DCM or EtOAc (3x). | Aqueous layer should become clear. |
| 7 | Dry (Na2SO4) and evaporate.[1][2][5] | Result: High purity (>98%) amine. |
Protocol B: Recrystallization of 6-Methylthieno[3,2-c]pyridin-4-amine
Best for: Final polishing and removal of color.
-
Solvent System: Ethanol (primary) or Toluene (for higher lipophilicity impurities).
-
Procedure:
-
Suspend 1.0 g of crude amine in 10 mL Ethanol.
-
Heat to reflux.[2] If not fully soluble, add Ethanol dropwise until clear.
-
Optional: Add activated carbon (50 mg), stir 10 min, filter hot.
-
Remove from heat and let cool to Room Temperature slowly (over 2 hours).
-
Chill at 0-4°C for 1 hour.
-
Filter and wash with cold Ethanol.[6]
-
-
Drying: Vacuum oven at 45°C for 12 hours. (Note: Thienopyridines can sublime; do not use high vacuum >60°C).
Module 5: Analytical Validation
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate pH 8 for better peak shape of basics).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Expected Retention:
-
4-Amine (Product): Elutes earlier (more polar).
-
4-Chloro (Impurity): Elutes later (more hydrophobic).
-
References
-
Synthesis of Thieno[3,2-c]pyridines
-
Source: BenchChem Application Notes.[2] "Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives."
-
-
Chlorination Methodologies (POCl3/Pyridine chemistry)
-
Source: Google Patents, "Method for synthesizing 4-chloro-pyridine." CN103360306A.[1]
- URL
-
-
Thienopyridine Scaffold Properties
- Source: National Institutes of Health (NIH) / PubChem. "4-chloro-6-methylthieno[3,2-c]pyridine - CID 18691213."
-
URL:[Link]
-
Nucleophilic Aromatic Substitution (SnAr)
- Source: MDPI, Molecules. "Synthesis and Biological Evaluation of Thieno[2,3-d]pyrimidine Derivatives." (Analogous chemistry for fused thieno-pyridine systems).
-
URL:[Link]
Sources
- 1. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions involving 6-Methylthieno[3,2-c]pyridin-4-amine
Topic: Improving Regioselectivity in Functionalization Reactions Target Molecule: 6-Methylthieno[3,2-c]pyridin-4-amine User Level: Advanced (Medicinal Chemistry/Process Development)
The Regioselectivity Landscape
Before troubleshooting specific reactions, it is critical to understand the electronic bias of the 6-Methylthieno[3,2-c]pyridin-4-amine scaffold. This fused bicyclic system presents three distinct zones of reactivity, often leading to competitive pathways if conditions are not rigorously controlled.
Molecular Reactivity Map
-
Thiophene Ring (C-2 vs. C-3): The sulfur atom activates the thiophene ring towards Electrophilic Aromatic Substitution (EAS) and lithiation.
-
C-2 (
to S): The most acidic proton ( ). It is the kinetic site for Lithiation and usually the preferred site for EAS , though steric bulk at C-3 or electronic directing from the pyridine ring can shift this. -
C-3 (
to S): Generally less reactive than C-2 but can become the dominant site for EAS if C-2 is blocked or if specific "soft" electrophiles are used.
-
-
Pyridine Ring (N-5 vs. 4-NH
):-
N-5 (Ring Nitrogen): Highly nucleophilic. The 4-amino group acts as a strong resonance donor, significantly increasing electron density at N-5 (similar to 4-aminopyridine). This makes N-5 the primary site for alkylation and acylation under neutral conditions.
-
4-NH
(Exocyclic Amine): While chemically intuitive as a nucleophile, it is often out-competed by N-5. Selective functionalization here typically requires deprotonation (anionic pathway) or transient protection of N-5.
-
Figure 1: Reactivity hotspots. Note the competition between the Ring Nitrogen (N-5) and Exocyclic Amine, and the C-2/C-3 switch on the thiophene ring.
Troubleshooting Guides
Issue A: "I am getting a mixture of C-2 and C-3 halogenated products."
Diagnosis:
In thienopyridines, the difference in activation energy between C-2 and C-3 electrophilic attack is small. Standard halogenating agents (e.g., NBS,
Technical Solution: Switch from a purely Electrophilic mechanism (EAS) to a Directed Lithiation mechanism. The C-2 proton is significantly more acidic than C-3 due to the inductive effect of Sulfur.
Protocol: C-2 Selective Halogenation via Lithiation
| Parameter | Recommendation | Rationale |
| Base | First equiv deprotonates 4-NH | |
| Solvent | THF (Anhydrous) | Coordinates Li, stabilizing the dianion. |
| Temp | Kinetic control is essential to prevent "dianion walking" to C-3 or methyl deprotonation. | |
| Electrophile | Add as a solution in THF. |
Step-by-Step Workflow:
-
Dissolve substrate in THF under
at . -
Add
-BuLi dropwise. The solution will likely turn deep red/orange (formation of dianion). -
Stir for 30–60 mins at
. Do not warm up. -
Add electrophile rapidly.
-
Quench with
only after observing conversion.
Why this works:
Lithiation relies on
Issue B: "I want to alkylate the 4-amine, but I keep getting the Ring N-alkylated product."
Diagnosis:
You are fighting resonance. The 4-amino group donates electron density into the ring, making the Ring Nitrogen (N-5) highly basic and nucleophilic. Under neutral or weakly basic conditions (
Technical Solution: You must invert the relative nucleophilicity by deprotonating the exocyclic amine to create a hard, localized anion (amidate).
Protocol: Selective N-Exocyclic Alkylation
-
Use a Strong Base: Sodium Hydride (
, 60% dispersion) or . -
Solvent: DMF or THF.
-
Mechanism:
-
Treat substrate with
(1.1 equiv) at . -
Wait for
evolution to cease (formation of Sodium amide species). -
Add Alkyl Halide.
-
-
Alternative (Reductive Amination): If alkylating with a primary carbon, use an aldehyde +
. This mechanism proceeds via an imine intermediate, which forms exclusively on the exocyclic amine (N-5 cannot form a stable imine).
Decision Matrix:
| Reagent System | Dominant Product | Mechanism |
| Ring N-5 Alkylation | Neutral | |
| Exocyclic 4-N Alkylation | Anionic | |
| Exocyclic 4-N Alkylation | Reductive Amination (Imine formation) |
Issue C: "My Palladium-catalyzed coupling (Suzuki/Buchwald) is failing."
Diagnosis: The 6-Methylthieno[3,2-c]pyridin-4-amine scaffold is a "catalyst poison" cocktail.
-
Free Amine (4-NH
): Binds Pd strongly. -
Thiophene Sulfur: Can coordinate to Pd, especially in low-oxidation states.
-
Ring Nitrogen (N-5): Another binding site.
Technical Solution: You must "distract" the catalyst or protect the interfering groups.
Optimization Steps:
-
Ligand Choice: Switch to bulky, electron-rich phosphines (e.g., XPhos , RuPhos , or BrettPhos ). These bulky ligands prevent the substrate's heteroatoms from coordinating to the metal center [2].
-
Base Selection: Avoid weak bases if using aryl chlorides. Use Cs
CO or K PO in dioxane/water. -
Protection: If the 4-NH
is not the reaction center, protect it as a Boc-carbamate or Acetamide . This removes one binding site and reduces catalyst deactivation.
Figure 2: Troubleshooting logic for metal-catalyzed cross-couplings.
Frequently Asked Questions (FAQ)
Q: Can I nitrate the thiophene ring selectively?
A: Direct nitration is dangerous and non-selective on this scaffold. The acidic conditions (
Q: Is the 6-methyl group acidic?
A: Yes, but less so than a 2-methylpyridine or 4-methylpyridine because the 4-amino group donates density, reducing the electron-withdrawing power of the ring that typically acidifies the methyl protons. However, using strong bases (
Q: How do I remove the 4-amino group if I don't need it?
A: Diazotization followed by reduction (Sandmeyer-type).
Protocol: Treat with
References
-
C-H Activation of Thienopyridines
- Title: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines.
- Source: MDPI (Molecules 2021).
-
URL:[Link]
-
Pyridine C-H Functionalization & Ligand Effects
- Title: Pyridine C(sp2)
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Sandmeyer/Diazotization in Heterocycles
- Title: Regioselective Control of the SNAr Amin
- Source: ResearchG
-
URL:[Link]
Validation & Comparative
Comparative analysis of 6-Methylthieno[3,2-c]pyridin-4-amine with other thienopyridines
Content Type: Publish Comparison Guide
Executive Summary: The "Privileged Scaffold" Paradigm
In the landscape of heterocyclic drug discovery, 6-Methylthieno[3,2-c]pyridin-4-amine represents a critical "privileged scaffold"—a core structure capable of binding to multiple receptor subtypes depending on its functionalization.
While thienopyridines are historically famous for antiplatelet activity (e.g., Clopidogrel), those are tetrahydro derivatives. The subject of this guide is the aromatic 4-amino derivative. This distinction is paramount: 6-Methylthieno[3,2-c]pyridin-4-amine is predominantly an ATP-competitive kinase inhibitor scaffold , acting as a bioisostere to quinazolines and purines.
This guide objectively compares this scaffold against its structural isomers (thieno[2,3-c]pyridine) and functional analogs (quinazolines), providing experimental workflows for synthesis and bioassay validation.
Comparative Analysis: Structural & Electronic Profiling
The "False Friend" Distinction: Antiplatelet vs. Kinase Inhibition
Researchers often conflate thienopyridines. It is vital to distinguish the aromatic amine from the reduced ester.
| Feature | 6-Methylthieno[3,2-c]pyridin-4-amine | Clopidogrel / Prasugrel |
| Core Structure | Fully Aromatic (Planar) | 4,5,6,7-Tetrahydro (Non-planar) |
| Primary Target | Ser/Thr & Tyr Kinases (e.g., Aurora, TAK1, EGFR) | P2Y12 Receptor (ADP receptor) |
| Mechanism | ATP Competitive (Reversible) | Irreversible (Covalent disulfide bridge) |
| Key Pharmacophore | 4-Amino group (Hinge Binder) | Thiolactone metabolite (Active species) |
Isomeric Comparison: [3,2-c] vs. [2,3-c] vs. Quinazoline
The position of the sulfur atom and the pyridine nitrogen drastically alters the electronic landscape and hydrogen bond acceptor (HBA) capability in the kinase hinge region.
| Property | Thieno[3,2-c]pyridin-4-amine (Target) | Thieno[2,3-c]pyridin-7-amine (Isomer) | 4-Aminoquinazoline (Standard) |
| Hinge Binding | N5 acts as HBA; 4-NH2 acts as HBD. | N6 acts as HBA; 7-NH2 acts as HBD. | N1 acts as HBA; 4-NH2 acts as HBD. |
| Vector Geometry | Linear fused system; mimics Adenine N1-C6. | Angled fusion; alters side-chain vectors. | Bicyclic 6,6-fusion; wider binding cleft. |
| Lipophilicity (cLogP) | ~1.5 - 1.8 (Moderate) | ~1.5 - 1.8 (Similar) | ~1.2 (Lower, more polar) |
| Metabolic Stability | High (Thiophene is less prone to N-oxidation than pyridine). | Moderate. | Moderate (Prone to hydroxylation). |
Expert Insight: The 6-methyl group in the target molecule is not merely decorative. In kinase medicinal chemistry, this methyl group frequently targets the "Gatekeeper" residue or fills a hydrophobic pocket (Val/Leu/Thr) adjacent to the ATP binding site, often improving selectivity over the unsubstituted scaffold.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.
Caption: SAR mapping of 6-Methylthieno[3,2-c]pyridin-4-amine showing critical binding vectors for kinase inhibition.
Experimental Protocols
To validate the utility of this scaffold, we provide two self-validating protocols: Synthesis (to access the scaffold) and Bioassay (to test it).
Protocol A: Synthesis via SNAr Displacement
Objective: Synthesize 6-methylthieno[3,2-c]pyridin-4-amine from the chloro-intermediate. This is preferred over the Gewald reaction for late-stage diversification.
Reagents:
-
4-Chloro-6-methylthieno[3,2-c]pyridine (Starting Material)
-
Ammonia (7N in Methanol) or specific amine (R-NH2)
-
Dioxane (Solvent)[1]
-
Cesium Carbonate (
) - Optional catalyst for unreactive amines
Workflow:
-
Dissolution: Dissolve 1.0 eq of 4-Chloro-6-methylthieno[3,2-c]pyridine in 1,4-dioxane (0.2 M concentration).
-
Addition: Add 5-10 eq of Ammonia (7N in MeOH) or 1.2 eq of primary amine + 2.0 eq DIPEA.
-
Reaction: Seal in a pressure tube. Heat to 100°C for 12-16 hours .
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (high Rf) should disappear, replaced by a polar fluorescent spot (product).
-
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.
-
Purification: Flash column chromatography (DCM -> 5% MeOH/DCM).
-
Validation: 1H NMR (DMSO-d6) must show loss of the aromatic proton at C4 (if applicable) or shift in adjacent protons, and appearance of broad
peak around 6.5-7.5 ppm.
Protocol B: ADP-Glo™ Kinase Assay (Scaffold Validation)
Objective: Determine IC50 of the synthesized scaffold against a representative kinase (e.g., Aurora B).
Materials:
-
Kinase: Aurora B (Recombinant)
-
Substrate: Histone H3 peptide
-
ATP: Ultra-pure (10 µM final)
-
Detection: ADP-Glo™ Reagent (Promega)
Step-by-Step:
-
Compound Prep: Serial dilute 6-Methylthieno[3,2-c]pyridin-4-amine in DMSO (10 mM stock -> 10 µM to 1 nM final).
-
Enzyme Reaction:
-
Mix 2 µL Compound + 4 µL Kinase/Substrate mix in 384-well white plate.
-
Incubate 10 min at RT (allows compound to bind hinge).
-
Add 4 µL ATP to initiate. Incubate 60 min at RT.
-
-
ADP Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.
-
-
Readout: Measure Luminescence.
-
Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve.
-
Success Criteria: Z-factor > 0.5; Reference inhibitor (e.g., VX-680) IC50 within 3-fold of literature.
-
Synthesis Pathway Visualization
This diagram outlines the logical flow from raw materials to the functionalized active scaffold.
Caption: Synthetic route from commercial precursors to the target 4-amino scaffold.
Conclusion
6-Methylthieno[3,2-c]pyridin-4-amine is a robust, aromatic scaffold that offers a distinct pharmacological profile compared to its tetrahydro- counterparts. Its planar geometry and nitrogen positioning make it an ideal ATP-competitive pharmacophore , offering:
-
High Ligand Efficiency: Low molecular weight with high binding potential.
-
Synthetic Versatility: The 4-chloro intermediate allows for rapid library generation via SNAr.
-
Selectivity Potential: The 6-methyl group provides a handle for tuning kinase selectivity profiles.
For drug development professionals, this scaffold should be prioritized when designing Type I kinase inhibitors where quinazoline patents are crowded or where specific solubility profiles are required.
References
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity.[2][3][4][5] Russian Chemical Bulletin.[3]
-
Wu, P., et al. (2015). Small-molecule inhibitors of the p21-activated kinase family. ACS Chemical Biology.
-
Bancet, A., et al. (2015). Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. Bioorganic & Medicinal Chemistry.[4][6]
-
Sadeghi-aliabadi, H., et al. (2022).[2] Synthesis and Cytotoxic Assessment of Thienopyridine Derivatives. Journal of Sciences, Islamic Republic of Iran.[2]
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives [jsciences.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Methylthieno[3,2-c]pyridin-4-amine
Introduction
Retrosynthetic Analysis and Proposed Synthetic Strategies
A retrosynthetic analysis of 6-Methylthieno[3,2-c]pyridin-4-amine suggests a few logical disconnections. The primary strategies revolve around the sequential construction of the thiophene and pyridine rings, followed by the installation of the amine group. The most promising precursor appears to be a 4-oxo or 4-chloro-6-methylthieno[3,2-c]pyridine intermediate. This guide will focus on two primary, hypothetically constructed, yet chemically sound, routes:
-
Route 1: The Gewald Aminothiophene Synthesis followed by Pyridinone Formation and Amination. This classic approach builds the substituted thiophene ring first, followed by the cyclization of the pyridine ring.
-
Route 2: Pyridone-centric Synthesis with Subsequent Thiophene Ring Annulation. This strategy begins with a substituted pyridone, to which the thiophene ring is then fused.
Route 1: Gewald Aminothiophene Approach
The Gewald reaction is a powerful one-pot synthesis for highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][2] This route leverages the versatility of the Gewald synthesis to construct a key thiophene intermediate.
Experimental Protocol: Route 1
Step 1a: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Intermediate 1)
-
To a stirred solution of ethyl cyanoacetate (1.0 eq) and propionaldehyde (1.1 eq) in ethanol, add a catalytic amount of a suitable base such as piperidine or triethylamine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate Knoevenagel condensation.
-
To this mixture, add elemental sulfur (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford Intermediate 1 .
Step 1b: Synthesis of 6-Methylthieno[3,2-c]pyridin-4-one (Intermediate 2)
-
Combine Intermediate 1 (1.0 eq) with an excess of formamide or a mixture of formic acid and formamide.
-
Heat the mixture at a high temperature (typically 150-180 °C) for several hours. This step facilitates the cyclization to form the pyridinone ring.
-
Monitor the reaction by TLC.
-
After cooling, the product often precipitates. Collect the solid by filtration and wash with a suitable solvent like ethanol or diethyl ether to yield Intermediate 2 .
Step 1c: Synthesis of 4-Chloro-6-methylthieno[3,2-c]pyridine (Intermediate 3)
-
Suspend Intermediate 2 (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-4 hours.[3]
-
Monitor the reaction by TLC.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give Intermediate 3 .
Step 1d: Synthesis of 6-Methylthieno[3,2-c]pyridin-4-amine (Target Molecule)
-
Dissolve Intermediate 3 (1.0 eq) in a suitable solvent such as 2-propanol or dioxane in a sealed vessel.
-
Add an excess of a saturated solution of ammonia in the chosen solvent.
-
Heat the mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, 6-Methylthieno[3,2-c]pyridin-4-amine .
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Pyridone-centric Synthesis
This alternative strategy commences with a pre-formed pyridone ring, which is then functionalized to allow for the subsequent annulation of the thiophene ring.
Experimental Protocol: Route 2
Step 2a: Synthesis of 4-Hydroxy-6-methyl-2-pyridone (Intermediate 4)
-
This can be achieved through various methods, a common one being the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base like piperidine, followed by hydrolysis and decarboxylation.[4]
Step 2b: Synthesis of 4,6-Dichloro-2-pyridone (Intermediate 5)
-
Treat Intermediate 4 with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert both hydroxyl groups to chlorides.
Step 2c: Synthesis of 4-Chloro-6-methyl-2-mercaptopyridine (Intermediate 6)
-
React Intermediate 5 with a sulfur source, such as sodium hydrosulfide (NaSH), to selectively replace one of the chloro groups with a thiol.
Step 2d: Synthesis of 4-Chloro-6-methylthieno[3,2-c]pyridine (Intermediate 3)
-
React Intermediate 6 with a two-carbon electrophile that can cyclize to form the thiophene ring. A common method is the reaction with chloroacetaldehyde or a protected equivalent, followed by acid-catalyzed cyclization.
Step 2e: Synthesis of 6-Methylthieno[3,2-c]pyridin-4-amine (Target Molecule)
-
This final step is identical to Step 1d in Route 1, involving the ammonolysis of Intermediate 3 .
Visualization of Route 2
Caption: Synthetic pathway for Route 2.
Alternative Amination Strategy: Buchwald-Hartwig Amination
A more modern and often more efficient alternative to high-temperature ammonolysis (Step 1d/2e) is the Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction can be performed under milder conditions and often gives higher yields with a broader substrate scope.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a solution of Intermediate 3 (1.0 eq) in an anhydrous, aprotic solvent (e.g., toluene or dioxane), add a source of ammonia (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis, or LHMDS).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos).
-
Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Purify the product by column chromatography.
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Gewald Approach | Route 2: Pyridone-centric Approach |
| Plausibility & Reliability | High. Based on the well-established and robust Gewald reaction and standard heterocyclic transformations. | Moderate to High. Relies on standard pyridine chemistry, but regioselectivity in the chlorination and thiolation steps could be a challenge. |
| Step Count | 4 steps | 5 steps |
| Potential Yields | Gewald reactions are typically high-yielding. Subsequent steps are standard and can be optimized for good yields. | Yields for individual steps can vary. The multi-step nature may lead to a lower overall yield. |
| Starting Material Availability | Readily available and inexpensive starting materials (ethyl cyanoacetate, propionaldehyde, sulfur). | Starting materials are also common, but the synthesis of the initial pyridone adds a step. |
| Scalability | The Gewald reaction is known to be scalable. Subsequent steps are generally amenable to scale-up. | Scalability is feasible, but may require more optimization for each step. |
| Safety & Environmental | Use of elemental sulfur and high temperatures in the Gewald reaction and POCl₃ are notable hazards. | Use of POCl₃ is a significant hazard. |
Conclusion and Recommendations
Based on the analysis, Route 1, utilizing the Gewald aminothiophene synthesis, appears to be the more efficient and direct pathway to 6-Methylthieno[3,2-c]pyridin-4-amine. Its advantages include a shorter step count and the use of a highly reliable and scalable key reaction. The starting materials are also more fundamental and readily available.
For the final amination step, the Buchwald-Hartwig amination is highly recommended over classical high-temperature ammonolysis . Although it requires a more expensive catalyst system, the milder reaction conditions, potentially higher yields, and broader functional group tolerance make it a superior choice for modern synthetic applications.
Researchers and drug development professionals seeking to synthesize 6-Methylthieno[3,2-c]pyridin-4-amine are encouraged to pursue Route 1 with a Buchwald-Hartwig amination as the final step to maximize efficiency and yield.
References
- Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966, 99 (1), 94-100.
- Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry1999, 36 (2), 333-345.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 4th ed.; Springer, 2009.
- Mundy, B. P.; Ellerd, M. G.; Favaloro, F. G. Name Reactions and Reagents in Organic Synthesis, 2nd ed.; Wiley-Interscience, 2005.
- WO2007066127A2 - Thieno ( 3 , 2-c)
- US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google P
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC - NIH. [Link]
-
On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]
- CN103864817A - Preparation method of thienopyridine compound - Google P
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Personal protective equipment for handling 6-Methylthieno[3,2-c]pyridin-4-amine
Topic: Personal protective equipment for handling 6-Methylthieno[3,2-c]pyridin-4-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Discovery Scientists, HSE Officers
Introduction: The Precautionary Mandate
As a Senior Application Scientist, I often see a dangerous complacency when handling "building blocks" versus "final drugs." 6-Methylthieno[3,2-c]pyridin-4-amine is not just a reagent; it is a pharmacologically active scaffold sharing structural homology with potent P2Y12 inhibitors (e.g., Clopidogrel, Prasugrel) and various kinase inhibitors.
This guide moves beyond generic safety advice. It treats this compound as a Provisional Potent Compound (Occupational Exposure Band 3/4) . Until specific toxicological data proves otherwise, we assume high biological activity, potential skin sensitization, and acute toxicity characteristic of the aminopyridine class.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound presents a dual-threat profile: Chemical Reactivity (Basic Amine) and Biological Potency (Thienopyridine).
| Hazard Category | Specific Risk | Mechanism of Action |
| Acute Toxicity | High (Oral/Dermal/Inhalation) | Aminopyridines block potassium channels; thienopyridines modulate platelet receptors. Systemic absorption can be neurotoxic. |
| Physical State | Fine Powder / Dust | High electrostatic potential. Dust remains suspended, bypassing standard surgical masks. |
| Chemical Reactivity | Incompatible with Oxidizers | The primary amine (-NH2) is electron-rich and prone to rapid, exothermic oxidation. |
| Sensitization | Dermal/Respiratory | Thiophene rings are known structural alerts for skin sensitization and allergic dermatitis. |
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. We utilize a Redundant Barrier Protocol .
3.1 Hand Protection (The "Double-Shell" Technique)
Standard nitrile gloves are insufficient for prolonged contact with thienopyridines in organic solvents (DCM, DMSO).
-
Inner Layer: 4 mil Nitrile (High dexterity, visual breach indicator).
-
Outer Layer: 8 mil Nitrile or Neoprene (Chemical resistance).
-
Protocol: Change outer gloves immediately upon splash. Change both layers every 60 minutes during continuous handling.
3.2 Respiratory Protection[1][2][3][4]
-
Primary Control: All open handling MUST occur inside a certified Chemical Fume Hood or Vented Balance Safety Enclosure (VBSE).
-
Secondary PPE (If Hood is compromised or for spill cleanup):
-
Minimum: N95/P2 disposable respirator (particulate only).
-
Recommended: Half-face elastomeric respirator with P100/OV cartridges (protects against dusts and organic solvent vapors used in solubilization).
-
3.3 Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for powders that can drift around side shields.
-
Body: Tyvek® lab coat or disposable sleeve covers (closed cuff) to bridge the gap between glove and coat.
Decision Logic: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the correct PPE based on the operational state of the chemical.
Figure 1: PPE Selection Logic based on physical state and quantity. Note the escalation to Level 3 for larger solid quantities due to dust generation risks.
Operational Protocol: Weighing & Solubilization
The highest risk of exposure occurs during the transition from solid to solution.
Step 1: Preparation
-
Static Control: Place an ionizing bar or antistatic gun inside the fume hood. Heterocyclic amines are prone to static charge, causing "powder fly."
-
Solvent Staging: Pre-measure solvent (e.g., DMSO) in a vial before opening the compound container.
Step 2: The Transfer (Solid Phase)
-
Don Level 2 PPE (Goggles, Double Gloves).
-
Open the container only inside the hood.
-
Use a disposable antistatic spatula.
-
Critical Technique: Do not dump. Tap the spatula gently against the receiving vial wall to dislodge powder.
-
Self-Validation: Wipe the exterior of the source container with a solvent-dampened Kimwipe (methanol) immediately after closing. If the wipe shows color/residue, your transfer technique was too aggressive.
Step 3: Solubilization (Exotherm Check)
-
Add solvent slowly.
-
Warning: Amines can react exothermically with acidic impurities or specific halogenated solvents. Watch for bubbling or heat generation.
-
Cap the vial immediately. Vortex inside the hood.
Decontamination & Waste Disposal
Improper disposal is a common compliance failure. Aminopyridines are environmentally toxic (Aquatic Acute 1).
The "Cradle-to-Grave" Workflow
Figure 2: Waste segregation workflow. Crucially, amine waste must never be mixed with oxidizing acids (Nitric, Perchloric) to prevent violent reactions.
Disposal Steps:
-
Quench: If reactive intermediates remain, quench with dilute acid (e.g., 1N HCl) before disposal to form the stable, non-volatile hydrochloride salt.
-
Bagging: All solid waste (gloves, weigh boats) goes into a clear hazardous waste bag, which is then sealed and placed inside the primary waste drum (Double-Bagging).
-
Labeling: Must be labeled "TOXIC" and "BASIC ORGANIC."
Emergency Response
-
Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol/solvents; they increase skin permeability.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen (medical personnel only).
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (methanol/water), then scoop into a bag.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aminopyridines (Class Toxicity). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Thienopyridine Derivatives and Sensitization Risks. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling Potent Compounds and Unknowns (National Academies Press). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
